3-Methoxycyclobutan-1-ol
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Overview
Description
3-Methoxycyclobutan-1-ol is an organic compound with the molecular formula C5H10O2. It is a cyclobutane derivative featuring a methoxy group and a hydroxyl group attached to the cyclobutane ring.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methoxycyclobutan-1-ol are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
It is plausible that the compound could influence cell function by interacting with cell signaling pathways, influencing gene expression, and altering cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is possible that the compound’s effects on cellular function could change over time, potentially due to factors such as stability, degradation, and long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is plausible that the compound’s effects could vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that the compound could interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that the compound could interact with transporters or binding proteins and could influence its localization or accumulation .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis to yield the desired cyclobutane derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including nucleophilic substitution and cyclization reactions, under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives
Scientific Research Applications
3-Methoxycyclobutan-1-ol finds applications in several areas of scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Explored for its potential in developing new pharmaceuticals due to its unique structural properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-Methoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions, leading to the formation of bioactive molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Methoxycyclobutanol: A closely related compound with similar structural features.
Cyclobutanol: A simpler analog without the methoxy group.
3-Methoxycyclobutanone: An oxidized form of 3-Methoxycyclobutan-1-ol
Uniqueness: this compound is unique due to the presence of both methoxy and hydroxyl groups on the cyclobutane ring, which imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-methoxycyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYROIVZPXZWOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-46-3, 1819983-03-3 |
Source
|
Record name | methoxycyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1r,3r)-3-methoxycyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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